cis-cis-Mivacurium
Description
Historical Context of Quaternary Ammonium (B1175870) Neuromuscular Blocking Agents
The development of neuromuscular blocking agents is a cornerstone of modern anesthesia. The journey began with curare, a plant-derived arrow poison used for centuries by South American indigenous people. jocpr.com Scientific investigation into its properties in the 19th and early 20th centuries revealed its ability to induce muscle paralysis. jocpr.comresearchgate.net A pivotal moment came when Harold King isolated d-tubocurarine in 1935, identifying it as a bulky, rigid molecule with two quaternary ammonium groups. jocpr.comnih.gov This discovery established a foundational principle for synthetic drug development in this class.
Early research by scientists like Crum Brown and Fraser in the 1860s had already shown that converting tertiary amine alkaloids into quaternary ammonium salts endowed them with curare-like activity. jocpr.comnih.gov This concept propelled post-war research, leading to the synthesis of numerous compounds. nih.gov A key hypothesis that emerged was that the potency of these agents was related to the optimal distance separating two quaternary ammonium groups. nih.gov This led to the creation of compounds like decamethonium (B1670452) and suxamethonium (succinylcholine), the latter being essentially two acetylcholine (B1216132) molecules joined together. nih.gov
Further innovation led to the development of two major classes of non-depolarizing neuromuscular blockers: the aminosteroids and the benzylisoquinolinium compounds. The aminosteroids, such as pancuronium, utilized a rigid steroid nucleus as a scaffold for the quaternary ammonium groups. nih.govecronicon.net The benzylisoquinolinium class, to which mivacurium (B34715) belongs, evolved from the structure of d-tubocurarine. wikipedia.orgnih.gov Mivacurium chloride, synthesized in 1981, is a bisbenzyltetrahydroisoquinolinium agent designed for a short duration of action due to its susceptibility to hydrolysis by plasma cholinesterase. wikipedia.orgnih.gov
The Academic Significance of Stereoisomerism in Drug Action and Disposition
Stereoisomerism, the study of molecules with the same chemical formula and sequence of bonded atoms but different three-dimensional orientations, is of profound importance in pharmacology. slideshare.netresearchgate.net Molecules that are non-superimposable mirror images of each other are known as enantiomers, and a 50:50 mixture of two enantiomers is called a racemate. nih.govnih.gov While enantiomers may be difficult to distinguish in a simple chemical setting, they are readily discriminated by biological systems, which are themselves chiral. nih.govnih.gov
This discrimination has significant consequences for a drug's action (pharmacodynamics) and its movement through the body (pharmacokinetics). researchgate.netnih.gov Enantiomers can exhibit different affinities for and activities at biological targets like receptors and enzymes. nih.gov Consequently, one isomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable effects. nih.gov
Furthermore, the processes of absorption, distribution, metabolism, and excretion can be stereoselective. slideshare.netnih.gov The body may metabolize one isomer more rapidly than the other, leading to different plasma concentrations and durations of effect. nih.govnih.gov This understanding has led to the development of single-enantiomer drugs (chiral switches) from existing racemic mixtures, with the goal of creating safer and more effective therapies by improving therapeutic indices and simplifying pharmacokinetic profiles. researchgate.netnih.gov
Structure
2D Structure
Properties
CAS No. |
762200-95-3 |
|---|---|
Molecular Formula |
C58H80N2O14+2 |
Molecular Weight |
1029.3 g/mol |
IUPAC Name |
bis[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59+,60+/m1/s1 |
InChI Key |
ILVYCEVXHALBSC-KRXGOYDFSA-N |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Origin of Product |
United States |
Stereochemical Characterization and Structural Analysis of Cis Cis Mivacurium
Elucidation of Absolute Stereochemistry and Configurational Isomerism of cis-cis-Mivacurium
Mivacurium (B34715) is a symmetrical bisbenzyltetrahydroisoquinolinium agent that exists as a mixture of three stereoisomers. Current time information in Bangalore, IN.wikipedia.org The isomerism in mivacurium is multifaceted, arising from multiple chiral centers and a site of geometric isomerism within its structure. Current time information in Bangalore, IN.wikipedia.org The commercial formulation of mivacurium chloride is a mixture of the (E)-trans-trans, (E)-cis-trans, and (E)-cis-cis isomers. wikipedia.orgfda.gov The cis-cis isomer, a minor component of the mixture, possesses a distinct three-dimensional arrangement that significantly influences its pharmacological profile, rendering it substantially less potent than the other two isomers. wikipedia.orgfda.govgoogle.com
The three stereoisomers of mivacurium chloride are present in the following approximate proportions:
(E)-trans-trans: 56-57% wikipedia.orggoogle.com
(E)-cis-trans: 36% wikipedia.orggoogle.com
(E)-cis-cis: 6-7% wikipedia.orggoogle.com
Chiral Centers at the C-1 Positions of Tetrahydroisoquinolinium Moieties
The mivacurium molecule contains two tetrahydroisoquinolinium ring systems. Within each of these rings, the carbon atom at the 1-position (C-1 and C-1') is a chiral center. wikipedia.orgresearchgate.net For the therapeutically active forms of mivacurium, the absolute configuration at both of these centers is crucial for activity. In the case of this compound, as with the other two isomers in the mixture, the configuration at both the C-1 and C-1' positions is designated as (R). fda.govgoogle.com This specific (1R, 1'R) configuration is a key structural feature derived from its synthesis from precursors with a defined stereochemistry. researchgate.net
Stereochemical Configurations at the Quaternary Nitrogen (Onium) Heads
Further stereochemical complexity arises at the two quaternary nitrogen atoms, also known as onium heads, within the tetrahydroisoquinolinium rings. wikipedia.org These nitrogen atoms are also chiral centers. The spatial arrangement of the substituents around these nitrogens gives rise to different diastereomers. The nomenclature "cis" and "trans" for mivacurium isomers refers to the relative orientation of the substituents at these two nitrogen centers. fda.gov
For this compound, the absolute configuration at both quaternary nitrogen atoms is (R). Therefore, the complete stereochemical descriptor for the cis-cis isomer is (1R,1'R, 2R,2'R). fda.gov The "cis" designation in this context indicates that the methyl group and the benzyl (B1604629) group attached to the nitrogen are on the same side relative to the plane of the ring system. In the cis-cis isomer, this arrangement is present at both nitrogen centers.
Analysis of E/Z Diastereomerism of the Oct-4-ene Diester Bridge
The two bisbenzyltetrahydroisoquinolinium moieties of mivacurium are linked by a diester bridge containing a carbon-carbon double bond: (E)-oct-4-enedioic acid. google.comdrugbank.com This double bond is a site of geometric isomerism, capable of existing in either an (E) (entgegen or trans) or (Z) (zusammen or cis) configuration. For mivacurium chloride, the clinically relevant isomers, including the cis-cis form, all possess the (E) configuration at this double bond. wikipedia.orgdrugbank.com This trans-like arrangement of the substituents across the double bond is a defining feature of the molecule's backbone.
Advanced Spectroscopic and Crystallographic Methodologies for Stereochemical Assignment
The definitive assignment of the complex stereochemistry of molecules like this compound relies on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are principal methods for such structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds by providing information about the chemical environment of individual atoms. nih.gov For a molecule with multiple stereoisomers like mivacurium, NMR can be used to differentiate between the isomers and confirm their specific configurations.
In principle, detailed ¹H and ¹³C NMR analyses would provide distinct spectra for this compound compared to its cis-trans and trans-trans diastereomers. Key diagnostic signals would include:
Chemical Shifts (δ): The precise chemical shifts of protons and carbons, particularly those at or near the stereogenic centers (C-1, N-CH₃, and the carbons of the octene bridge), would differ between isomers due to their unique magnetic environments.
Coupling Constants (J): The through-bond scalar coupling between adjacent protons (J-coupling) can provide conformational information and help to confirm the relative stereochemistry, such as the (E) configuration of the double bond.
Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY experiments can establish the proximity of different protons, which is critical for confirming the "cis" or "trans" relationship of substituents on the tetrahydroisoquinolinium rings.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgrsc.org This technique would provide unambiguous proof of the absolute stereochemistry of this compound by mapping the electron density of a single crystal of the compound.
A successful crystallographic analysis would yield a detailed structural model, providing precise data on:
Bond Lengths and Angles: Confirming the molecular connectivity and geometry.
Torsional Angles: Defining the conformation of the molecule, including the orientation of the two tetrahydroisoquinolinium groups relative to each other and the conformation of the linker chain.
Absolute Configuration: Unequivocally establishing the (1R,1'R, 2R,2'R) configuration of the chiral centers.
As with NMR data, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound are not found in the public domain or surveyed scientific literature. The generation of such data would require obtaining a suitable single crystal of the isolated isomer, a process that can be challenging for complex organic salts that may exist as amorphous solids or oils. google.com
Synthetic Strategies and Stereoselective Preparation of Mivacurium Isomers
Historical Development of Synthetic Routes for Mivacurium (B34715)
The development of mivacurium was part of a broader research effort in the mid- to late-20th century to create an ideal neuromuscular blocking agent—one that combined a rapid onset with a short duration of action, serving as a non-depolarizing alternative to succinylcholine. Current time information in Bangalore, IN.oup.com Chemists at Burroughs Wellcome Co. synthesized mivacurium for the first time in 1981. Current time information in Bangalore, IN.tandfonline.com This discovery was built upon extensive structure-activity relationship studies that explored modifications of the benzylisoquinolinium structure. Current time information in Bangalore, IN.
The foundational synthetic route, disclosed in U.S. Patent No. 4,761,418, involves the coupling of two molecules of a chiral tetrahydroisoquinolinium precursor with a central diester linking chain. fda.govnih.gov Specifically, the process describes the reaction of (E)-4-octene-1,8-dioic acid dichloride with N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride. nih.gov This core strategy established the fundamental approach of constructing the symmetric mivacurium molecule by linking two identical chiral head groups, a method that continues to be the basis for its synthesis. wikipedia.org Early production methods utilized solvents such as 1,2-dichloroethane (B1671644) for the coupling reaction and involved purification steps like washing the crude product with warm 2-butanone (B6335102). nih.gov
Methodologies for Stereoselective Synthesis of Individual Mivacurium Isomers
The synthesis of mivacurium is inherently a challenge in stereochemistry, as the final product is a defined mixture of isomers. The trans-trans and cis-trans isomers are equipotent and constitute the vast majority of the mixture, while the cis-cis isomer has significantly lower potency, estimated to be about one-tenth that of the other two. fda.govwhiterose.ac.uk Consequently, synthetic strategies are not aimed at producing a single pure isomer, but rather at achieving a consistent and favorable ratio, with the cis-cis isomer as a minor component. oup.comwikianesthesia.org
The stereochemistry of the final product is largely dictated by the chirality of the key precursor, (R)-5'-methoxylaudanosine. medsafe.govt.nz Two primary methodologies have been developed for its stereoselective preparation.
Classical Chiral Resolution : The traditional industrial method involves the synthesis of racemic 5'-methoxylaudanosine, followed by chiral resolution. medsafe.govt.nz This is accomplished by treating the racemate with a chiral resolving agent, such as L-(-)-2,3-dibenzoyltartaric acid. The diastereomeric salt formed with the desired (R)-enantiomer is selectively crystallized from a suitable solvent system, such as 1,4-dioxane, allowing for its separation from the (S)-enantiomer. medsafe.govt.nzresearchgate.net
Asymmetric Transfer Hydrogenation (ATH) : A more modern and efficient approach involves the asymmetric synthesis of the chiral amine precursor. google.com This route starts with a prochiral imine, 6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline, which is then reduced using asymmetric transfer hydrogenation (ATH). oup.commedsafe.govt.nz This reaction employs a chiral catalyst, such as a Noyori-type ruthenium complex, to stereoselectively introduce the hydrogen atom, yielding the desired (R)-amine with high enantiomeric excess (ee). medsafe.govt.nzgoogle.com This method is considered more advantageous as it avoids the inefficient separation of a racemic mixture and reduces waste. google.com
| Method | Description | Key Reagent/Catalyst | Advantage/Disadvantage |
| Chiral Resolution | Separation of a racemic mixture of 5'-methoxylaudanosine. medsafe.govt.nz | L-(-)-2,3-Dibenzoyltartaric acid medsafe.govt.nz | Disadvantage: Theoretical maximum yield is 50%; generates waste from the unwanted enantiomer. google.com |
| Asymmetric Transfer Hydrogenation (ATH) | Stereoselective reduction of a prochiral imine to form the desired (R)-amine. medsafe.govt.nzgoogle.com | Chiral Ruthenium (Ru) catalyst medsafe.govt.nzgoogle.com | Advantage: High stereoselectivity and yield; more atom-economical. google.com |
Strategies for Controlling Diastereoselectivity in Diester Bridge Formation
The formation of the diester bridge is the final key step where the two chiral N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride units are linked together by (E)-4-octene-1,8-dioic acid dichloride. fda.gov The distribution of the final trans-trans, cis-trans, and cis-cis isomers of mivacurium is primarily controlled by the diastereomeric purity of the laudanosinium precursor before the coupling reaction.
The precursor, N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride, exists as a mixture of diastereomers due to the stereocenter at the quaternary nitrogen atom (cis or trans relative to the C-1 substituent). The crucial strategy for controlling the final isomer ratio is to use a starting mixture of this precursor that is already enriched in the trans diastereomer. google.com Patents describing the synthesis specify that the coupling reaction should start with a diastereomeric mixture where the trans:cis ratio is higher than 2.3:1, and preferably equal to 3:1. google.comgoogle.com By fixing the stereochemistry of the precursor, the subsequent coupling reaction yields a predictable and desirable ratio of the final mivacurium isomers, as the esterification itself does not typically alter the stereocenters.
Techniques for Isolation and Purification of Pure cis-cis-Mivacurium
The goal of purification is not to isolate pure this compound, which is the least potent isomer, but rather to purify the desired three-isomer mixture from reaction by-products and unreacted starting materials. fda.govwhiterose.ac.uk The process aims to achieve a high-purity final product with a consistent isomer profile. fda.gov
A multi-step purification process has been developed to achieve a purity degree higher than 97.5%. fda.gov
Aqueous Extraction : After the coupling reaction in an organic solvent like dichloromethane, the raw mivacurium chloride is extracted into water. This step takes advantage of the charged nature of the quaternary ammonium (B1175870) compound to separate it from nonpolar impurities. fda.gov
Chromatographic Purification : The aqueous solution is then treated with a nonionic polymeric adsorbent resin, such as Amberlite XAD-4. This resin selectively adsorbs organic impurities while the more polar mivacurium chloride remains in the aqueous solution. fda.gov
Solvent Washing : An alternative or complementary step involves washing the crude solid product with specific organic solvents. For example, warm 2-butanone or methyl ethyl ketone can be used to wash away impurities like the partially reacted acid ester. fda.gov
Final Recovery : The purified mivacurium chloride is recovered from the aqueous solution, typically by freeze-drying (lyophilization), to yield a stable, amorphous solid. fda.gov
High-Performance Liquid Chromatography (HPLC) with fluorometric or mass spectrometric detection is the standard analytical technique used to verify the purity and determine the precise ratio of the trans-trans, cis-trans, and cis-cis isomers in the final product. whiterose.ac.ukresearchgate.net Solid-phase extraction (SPE) is often employed for sample cleanup before analysis. researchgate.netfda.gov
| Purification Step | Purpose | Materials/Solvents |
| Aqueous Extraction | Separate polar product from nonpolar impurities. | Dichloromethane, Water fda.gov |
| Resin Treatment | Remove organic impurities from aqueous solution. | Nonionic polymeric adsorbent resin (e.g., XAD-4) fda.gov |
| Solvent Washing | Remove specific impurities from crude solid. | 2-Butanone, Methyl ethyl ketone fda.gov |
| Product Recovery | Isolate final solid product from solution. | Freeze-drying (Lyophilization) fda.gov |
Contemporary Approaches to Optimize Isomer Ratios in Mivacurium Synthesis
Modern synthetic efforts focus on improving the efficiency, safety, and environmental profile of the mivacurium synthesis. A key area of improvement is avoiding the use of hazardous reagents and optimizing the coupling step. nih.gov
One contemporary approach modifies the formation of the diester bridge. Instead of converting (E)-4-octene-1,8-dioic acid to its highly reactive and hazardous acid dichloride using reagents like thionyl chloride, direct coupling methods are employed. nih.gov This involves using peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with N-Hydroxybenzotriazole (HOBT), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). google.com These agents facilitate the direct esterification between the dicarboxylic acid and the hydroxypropyl-laudanosinium precursor, providing a safer and often more controlled reaction that avoids harsh chemicals. google.com
The following table summarizes the isomer distribution reported from a purification process detailed in the patent literature. fda.gov
| Isomer | Composition (%) |
| trans-trans-Mivacurium | 56.8% |
| cis-trans-Mivacurium | 34.9% |
| This compound | 6.0% |
| Total Purity | 97.7% |
Molecular Pharmacology and Receptor Interaction Mechanisms of Cis Cis Mivacurium
Detailed Mechanisms of Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors
The primary mechanism of action for all mivacurium (B34715) isomers, including cis-cis-mivacurium, is competitive antagonism at the nAChR. fda.govdrugbank.com These receptors, located on the postsynaptic membrane of the neuromuscular junction, are ligand-gated ion channels. nih.gov In their resting state, the channel is closed. When two molecules of the neurotransmitter acetylcholine (ACh) bind to the two α-subunits of the receptor, a conformational change occurs, opening the channel and allowing an influx of sodium ions, which leads to depolarization of the motor end-plate and subsequent muscle contraction. oup.comsquarespace.com
This compound, as a competitive antagonist, possesses a molecular structure that allows it to bind to the same recognition sites on the nAChR's α-subunits as ACh. squarespace.comwikianesthesia.org However, its binding does not induce the necessary conformational change to open the ion channel. derangedphysiology.com By occupying one or both of these binding sites, this compound physically obstructs ACh from binding, thereby preventing depolarization of the end-plate and causing muscle relaxation. drugbank.comwikianesthesia.org The binding is reversible, and the block can be overcome by increasing the concentration of ACh at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine, which prevent the breakdown of ACh. fda.govdrugbank.com
Studies on human adult muscle nAChRs expressed in Xenopus oocytes have shown that nondepolarizing neuromuscular blocking agents, including the mivacurium mixture, inhibit ACh-induced currents through mixed mechanisms. nih.gov While they act as competitive inhibitors against the non-desensitizing agonist dimethylphenylpiperazinium, their interaction with ACh can be more complex, potentially involving desensitized receptor states. oup.comnih.gov
Molecular Determinants Underlying the Reduced Potency of this compound
The cis-cis isomer of mivacurium is notably less potent than its trans-trans and cis-trans counterparts, possessing only about one-tenth of their neuromuscular blocking activity. fda.govwikipedia.organeskey.com This marked difference in potency is rooted in its specific three-dimensional structure and how it interacts with the nAChR binding site.
Conformational Analysis and Spatial Orientation for Receptor Fit
The stereochemistry of a drug molecule is critical for its interaction with a biological receptor, which itself is a chiral entity. The concept of "three-point attachment" suggests that the precise spatial arrangement of functional groups is necessary for optimal receptor binding. oup.com The cis configuration at both chiral centers of the tetrahydroisoquinolinium rings in this compound results in a specific three-dimensional shape. wikipedia.org This conformation likely leads to a suboptimal fit within the nAChR's binding pocket compared to the trans-trans and cis-trans isomers. The energy required for a flexible molecule to change from its preferred conformation in solution to the one required for binding can impact its affinity. The specific geometry of the cis-cis isomer may create steric hindrance or prevent the key functional groups from achieving the ideal orientation for a high-affinity interaction with the receptor's subsites.
Influence of the Inter-Onium Head Distance on Receptor Binding Affinity
Bisquaternary neuromuscular blocking agents, like mivacurium, feature two positively charged nitrogen (onium) heads. oup.com The distance between these two onium heads is a crucial factor in determining the potency of neuromuscular blockade. derangedphysiology.com This distance is thought to correspond to the spacing between the two anionic subsites on the nAChR α-subunits. While there is some variation in the reported optimal distance, a longer interonium distance generally favors neuromuscular block over ganglionic block. oup.com Although the connecting chain of mivacurium is relatively long and flexible (containing 16 atoms), the cis-cis configuration may influence the average or most stable interonium distance, potentially making it less ideal for bridging the two anionic sites on the receptor simultaneously, thus reducing binding affinity and potency. oup.comaneskey.com
Role of Methoxy (B1213986) Group Distribution and Number on Pharmacological Activity
The presence and number of methoxy (-OCH3) groups on the benzylisoquinolinium heads are known to influence the potency of this class of drugs. oup.com An increase in the number of methoxy groups generally correlates with increased potency and reduced side effects like histamine (B1213489) release. oup.comlitfl.com Mivacurium, with a total of ten methoxy groups, is more potent than atracurium (B1203153) (eight groups) but less potent than doxacurium (B1220649) (twelve groups). wikipedia.org While the total number of methoxy groups is the same across all three mivacurium isomers, their spatial distribution, dictated by the cis-cis conformation, could affect the molecule's electronic properties and its ability to form favorable interactions (such as van der Waals forces or hydrogen bonds) within the receptor's binding site. This altered distribution in the cis-cis isomer may contribute to its lower binding affinity and, consequently, its reduced pharmacological activity. oup.com
Comparative Studies of Receptor Binding Kinetics for Mivacurium Stereoisomers
Table 1: Comparative Pharmacokinetic Parameters of Mivacurium Stereoisomers in Healthy Adults
| Stereoisomer | Proportion in Mixture (%) | Potency Relative to trans-trans | Elimination Half-life (t½) (minutes) | Primary Clearance Mechanism |
|---|---|---|---|---|
| trans-trans | 52-60% oup.com | High | ~2 oup.com | Plasma Cholinesterase fda.gov |
| cis-trans | 34-40% oup.com | High (equipotent to trans-trans) fda.gov | ~2 oup.com | Plasma Cholinesterase fda.gov |
| cis-cis | 4-8% oup.com | Low (~1/10th of others) fda.gov | ~53 fda.gov | Not Plasma Cholinesterase Dependent fda.gov |
Ligand-Receptor Docking and Interaction Profiling Studies
While specific ligand-receptor docking studies focusing exclusively on this compound are not widely available in the public domain, the principles of molecular docking can provide insight into its reduced potency. Computational docking methods, such as those using a Lamarckian genetic algorithm, are used to predict the preferred binding orientation and affinity of a ligand to its receptor. researchgate.net These models allow for flexibility in both the ligand and, in advanced applications, the receptor's amino acid side chains. biorxiv.orgduke.edu
For this compound, a docking simulation into the nAChR binding site would likely reveal a lower binding energy (indicating weaker affinity) compared to the trans-trans and cis-trans isomers. This could be attributed to:
Steric Clashes: The cis geometry might cause parts of the molecule to clash with amino acid residues in the binding pocket, creating an energetically unfavorable interaction.
Suboptimal Bond Distances: The positions of the onium heads and methoxy groups in the cis-cis conformer may not align optimally with the corresponding anionic and hydrophobic pockets in the receptor, leading to weaker electrostatic and van der Waals interactions.
Higher Conformational Strain Energy: The molecule might need to adopt a strained, higher-energy conformation to fit into the binding site, reducing the net energy gain from binding.
Such in silico studies would be invaluable for visualizing the precise molecular interactions that underpin the observed differences in potency among the mivacurium stereoisomers.
Enzymatic Degradation and Metabolic Fate of Cis Cis Mivacurium
Comprehensive Analysis of Plasma Cholinesterase (PChE) as the Primary Hydrolytic Enzyme for Mivacurium (B34715)
The principal enzyme responsible for the hydrolysis of mivacurium is plasma cholinesterase (PChE), also known as butyrylcholinesterase (BChE) or pseudocholinesterase. medsafe.govt.nznps.org.auwikidoc.org This enzyme is found in high concentrations in human plasma and is the key driver for the inactivation of the pharmacologically active isomers of mivacurium. medsafe.govt.nznps.org.au The hydrolysis reaction breaks down the mivacurium molecule, leading to the formation of pharmacologically inactive metabolites. fda.govnps.org.aupharmgkb.org While PChE is the main pathway for the cis-trans and trans-trans isomers, its role in the metabolism of the cis-cis isomer is less dominant. fda.govfda.gov The clearance of the cis-cis isomer shows no significant correlation with PChE activity, suggesting that other elimination pathways are important for this specific isomer in vivo. fda.govfda.gov
Isomer-Specific Enzymatic Hydrolysis Rates and Half-Lives
The three stereoisomers of mivacurium are metabolized at distinctly different rates, which significantly influences their pharmacokinetic profiles.
The enzymatic hydrolysis of mivacurium isomers is highly stereoselective. researchgate.net The more potent trans-trans and cis-trans isomers are rapidly hydrolyzed by plasma cholinesterase. fda.govfda.gov In contrast, the cis-cis isomer is metabolized much more slowly. fda.govresearchgate.net
In vitro studies in human plasma demonstrate this marked difference. The mean in vitro half-lives for the trans-trans and cis-trans isomers are approximately 1.3 and 0.8 minutes, respectively. fda.gov The cis-cis isomer, however, has a much longer mean in vitro half-life of 276 minutes. fda.govnih.gov
In vivo data also reflects this disparity, although the difference is less extreme. The in vivo half-life of the cis-cis isomer in healthy patients is approximately 53 minutes, significantly shorter than its in vitro half-life. fda.govfda.gov This discrepancy suggests that pathways other than hydrolysis by plasma cholinesterase play a substantial role in the elimination of the cis-cis isomer from the body. fda.govfda.gov
| Isomer | Mean In Vitro Half-Life (minutes) | Mean In Vivo Half-Life (minutes) |
|---|---|---|
| cis-cis | 276 fda.govnih.gov | 53 ± 20 fda.govfda.gov |
| cis-trans | 0.8 ± 0.2 fda.gov | 1.8 - 2.0 fda.govresearchgate.net |
| trans-trans | 1.3 ± 0.3 fda.gov | 1.9 - 2.4 fda.govresearchgate.net |
In vitro kinetic studies provide a quantitative measure of the interaction between PChE and the mivacurium isomers. The rate of disappearance of the cis-cis isomer in human plasma is significantly slower than that of the other two isomers. researchgate.net One study measured the mean in vitro rate of disappearance for the cis-cis isomer as 0.0106 min⁻¹, compared to much faster rates of 0.921 min⁻¹ for the cis-trans isomer and 0.803 min⁻¹ for the trans-trans isomer. researchgate.net
| Isomer | Mean Rate of Disappearance (min⁻¹) | Plasma Clearance (mL/min/kg) |
|---|---|---|
| cis-cis | 0.0106 researchgate.net | 4.6 ± 1.1 fda.govfda.gov |
| cis-trans | 0.921 researchgate.net | 99 - 106 nih.govfda.gov |
| trans-trans | 0.803 researchgate.net | 53 - 63 nih.govfda.gov |
Kinetic Characterization of Differential Degradation Rates for cis-cis vs. cis-trans/trans-trans Isomers
Structural Elucidation and Characterization of cis-cis-Mivacurium Metabolites
The hydrolysis of mivacurium by plasma cholinesterase results in the formation of two primary metabolites: a quaternary alcohol and a quaternary monoester. fda.govmedsafe.govt.nznps.org.aupharmgkb.orgfda.gov These metabolites have been found to possess insignificant pharmacological activity. fda.govmedsafe.govt.nznps.org.au
The breakdown of mivacurium isomers yields a quaternary alcohol metabolite. fda.govfda.gov The stereochemistry of the parent isomer dictates the resulting metabolite. Hydrolysis of the cis-cis isomer results in the formation of the corresponding cis alcohol metabolite. researchgate.net However, studies have shown that the cis alcohol metabolite is only formed in negligible and transient amounts in plasma. researchgate.netnih.gov This is in contrast to the trans alcohol metabolite, which is produced in significant amounts from the hydrolysis of the cis-trans and trans-trans isomers. fda.govresearchgate.net
Alongside the alcohol, a quaternary monoester metabolite is also formed. fda.govpharmgkb.orgfda.gov The hydrolysis of the cis-cis isomer exclusively produces the cis monoester. researchgate.net The subsequent breakdown of these monoester metabolites is also stereoselective and significantly slower than the initial hydrolysis of the parent compound. researchgate.net The in vitro rate of disappearance for the cis monoester was found to be extremely slow, with a mean value of 0.000633 min⁻¹, more than tenfold slower than the trans monoester. researchgate.net
Characterization of Quaternary Monoester Metabolites
Impact of Hepatic and Renal Function on Stereoisomer-Specific Clearance Mechanisms
The clearance of mivacurium stereoisomers is significantly affected by both hepatic and renal function, with distinct impacts on the cis-cis isomer compared to the more potent isomers.
Hepatic Function: Since plasma cholinesterase is synthesized in the liver, severe hepatic disease leads to markedly decreased enzyme activity. wikidoc.orgresearchgate.net This reduction in plasma cholinesterase activity significantly decreases the clearance of the trans-trans and cis-trans isomers, which are primarily metabolized by this enzyme. wikidoc.orgfda.govnih.gov Consequently, the duration of the neuromuscular block can be substantially prolonged in patients with end-stage liver disease. drugs.comwikidoc.orgnih.gov The clearance of the cis-cis isomer, being independent of plasma cholinesterase, is not directly affected by the reduction in enzyme levels. wikidoc.orgfda.gov
Renal Function: Renal impairment has a more direct impact on the clearance of the cis-cis isomer and the metabolites of mivacurium. In patients with renal impairment or failure, the clearance of the cis-cis isomer is lower, and its half-life is longer compared to individuals with normal renal function. drugs.comfda.govfda.gov The half-lives of the metabolites are also prolonged. drugs.comnih.gov However, the pharmacokinetics of the more potent trans-trans and cis-trans isomers are not significantly affected by renal dysfunction, as their clearance is predominantly via enzymatic hydrolysis in the plasma. drugs.comfda.gov Despite the altered pharmacokinetics of the cis-cis isomer and its metabolites in renal failure, this does not typically translate to clinically significant differences in the maintenance infusion requirements of mivacurium. drugs.comfda.gov
Data on Pharmacokinetic Parameters of Mivacurium Isomers
Below are interactive tables summarizing key pharmacokinetic parameters for the stereoisomers of mivacurium in different patient populations.
Table 1: Pharmacokinetic Parameters of Mivacurium Isomers in Healthy Adults This table presents the mean plasma clearance and elimination half-life for each stereoisomer in healthy individuals.
| Isomer | Mean Plasma Clearance (mL/min/kg) | Mean Elimination Half-Life (min) |
| trans-trans | 29.2–53 | 1.9–2.4 |
| cis-trans | 45.7–99 | 1.2–2.0 |
| cis-cis | 4.2–6.7 | 28.5–53 |
Data sourced from multiple studies in healthy surgical patients. hres.caresearchgate.netnih.gov
| Patient Group | Mean Plasma Clearance (relative to normal) | Mean Residence Time (relative to normal) |
| Normal Function | 100% | 100% |
| End-Stage Renal Failure | No significant change | No significant change |
| End-Stage Hepatic Failure | ~50% lower | Significantly longer |
Data derived from studies comparing patients with organ failure to those with normal function. hres.canih.gov
Structure Activity Relationship Sar and Structure Pharmacokinetic Relationship Spr Insights for Mivacurium Stereoisomers
Correlating Stereochemical Configuration with Neuromuscular Blocking Potency
A significant disparity in neuromuscular blocking potency exists among the mivacurium (B34715) stereoisomers, directly linked to their stereochemical configuration. The trans-trans and cis-trans isomers are considered equipotent and are the primary contributors to the neuromuscular blockade observed clinically. fda.govmims.com In stark contrast, the (1R,1'R, 2R,2'R) or cis-cis diester is substantially less potent. fda.govwikipedia.org
Studies in animal models, specifically cats, have estimated that the cis-cis isomer possesses only about one-tenth to one-thirteenth the neuromuscular blocking potency of the other two isomers. fda.govnih.govmims.com This marked difference underscores the critical role of the spatial arrangement of the molecule for effective binding to the nicotinic acetylcholine (B1216132) receptors at the motor end-plate. wikipedia.org While the cis-cis isomer's contribution to neuromuscular block in humans is considered minimal, especially during infusions, it is not entirely negligible. fda.govfda.gov However, pharmacokinetic-pharmacodynamic modeling suggests that it produces less than 5% of the total effect. fda.govcambridge.org
This potency difference is a key aspect of mivacurium's structure-activity relationship. Unlike atracurium (B1203153), where the cis-cis isomer (cisatracurium) is more potent, the opposite is true for mivacurium. wikipedia.org The specific "trans" configuration at one or both of the chiral nitrogen centers appears to be more favorable for receptor antagonism. oup.com
Table 1: Relative Potency of Mivacurium Stereoisomers
| Stereoisomer | Geometric Configuration | Approximate Relative Potency |
|---|---|---|
| trans-trans | (1R,1'R, 2S,2'S) | 1 |
| cis-trans | (1R,1'R, 2R,2'S) | 1 |
Analysis of Molecular Flexibility and Conformational Preferences in Relation to Biological Activity
The structure of mivacurium includes two benzylisoquinolinium heads connected by a long, flexible diester chain containing a rigid carbon-carbon double bond. oup.com This combination of flexible and rigid elements dictates the conformational possibilities of the molecule. The different spatial arrangements of the cis-cis, cis-trans, and trans-trans isomers influence how they can orient themselves to fit into the binding site of the nicotinic acetylcholine receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Mivacurium Isomers
While specific, detailed Quantitative Structure-Activity Relationship (QSAR) models focused solely on the three mivacurium isomers are not extensively published in readily available literature, the principles of QSAR can be applied to understand their differing potencies. QSAR studies generally correlate variations in physicochemical properties of compounds with their biological activities. oup.com For mivacurium isomers, the key structural descriptor is the stereochemical configuration (cis vs. trans).
A hypothetical QSAR model for mivacurium would quantify the dramatic drop in potency associated with the cis-cis configuration. The model would likely incorporate descriptors for molecular shape and electrostatic potential, which would differ significantly between the isomers. The less favorable conformation of the cis-cis isomer for receptor binding would translate into a lower predicted activity in such a model. The development of these models facilitates the screening of potential new drug candidates "on paper" before synthesis. oup.com
Quantitative Structure-Pharmacokinetic Relationship (QSPR) Modeling for Stereoisomer Disposition and Elimination
The disposition and elimination of mivacurium isomers are markedly different, providing a clear basis for Quantitative Structure-Pharmacokinetic Relationship (QSPR) analysis. The primary route of metabolism for mivacurium is hydrolysis by plasma butyrylcholinesterase (plasma cholinesterase). wikipedia.orgwashington.edu
The trans-trans and cis-trans isomers are rapidly hydrolyzed, leading to very short elimination half-lives of approximately 2 minutes and high plasma clearance rates. nih.govfda.govoup.com In contrast, the cis-cis isomer is a poor substrate for plasma cholinesterase. oup.com This structural difference results in a much slower elimination for the cis-cis isomer. Its in vivo half-life is approximately 53 minutes, and its plasma clearance is significantly lower than the other isomers. fda.govnih.govfda.gov
A QSPR model would correlate the structural features of the isomers with their pharmacokinetic parameters. The key structural determinant is the stereochemistry around the ester linkages and their accessibility to the active site of butyrylcholinesterase. The "trans" configuration appears to allow for more efficient enzymatic hydrolysis. The model would predict a much lower clearance and longer half-life for the cis-cis isomer based on its stereochemistry. researchgate.net Interestingly, the in vivo elimination of the cis-cis isomer is faster than its in vitro hydrolysis rate suggests, indicating that other elimination pathways, such as renal and biliary excretion, play a more significant role for this specific isomer compared to the other two. fda.govfda.gov
Influence of Molecular Features on Enzymatic Recognition and Stereoisomer-Specific Degradation Rates
The enzymatic degradation of mivacurium is highly stereoselective, a direct consequence of the molecular features of each isomer influencing their recognition by butyrylcholinesterase. researchgate.netnih.gov The active site of the enzyme recognizes and accommodates the trans-trans and cis-trans isomers much more effectively than the cis-cis isomer.
Research has shown that the ester group in the "trans" configuration is more accessible to enzymatic attack. researchgate.net This leads to the rapid hydrolysis and inactivation of the potent trans-trans and cis-trans isomers. The in vitro half-life for these two isomers in human plasma is less than 2 minutes. nih.gov
Table 2: Comparative Pharmacokinetics and Metabolism of Mivacurium Isomers
| Parameter | trans-trans isomer | cis-trans isomer | cis-cis isomer |
|---|---|---|---|
| In Vivo Elimination Half-life | ~2.0 min fda.govnih.govfda.gov | ~1.8 min fda.govnih.govfda.gov | ~53 min fda.govnih.govfda.gov |
| Plasma Clearance | High (~53-70 mL/min/kg) fda.govnih.govnih.gov | High (~99-106 mL/min/kg) fda.govnih.govnih.gov | Low (~4.6 mL/min/kg) fda.govnih.govfda.gov |
| In Vitro Half-life (Plasma) | < 2 min nih.gov | < 2 min nih.gov | ~276 min nih.govresearchgate.net |
| Primary Elimination Pathway | Hydrolysis by butyrylcholinesterase wikipedia.org | Hydrolysis by butyrylcholinesterase wikipedia.org | Other pathways (renal/biliary) contribute significantly fda.govfda.gov |
Computational and Theoretical Studies on Cis Cis Mivacurium
Molecular Modeling and Dynamics Simulations of cis-cis-Mivacurium Conformations and Flexibility
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to represent and simulate the three-dimensional structures and movements of molecules over time. nih.govisaponline.org These methods are essential for understanding how a molecule's shape and flexibility influence its biological activity.
For this compound, a key structural feature is its bisbenzyltetrahydroisoquinolinium structure, with two quaternary nitrogen heads linked by a flexible oct-4-ene-1,8-dioic acid diester chain. wikipedia.orgderangedphysiology.com The "cis-cis" designation refers to the specific spatial orientation at the chiral centers of the tetrahydroisoquinoline rings. wikipedia.org
Molecular modeling would begin with the construction of a 3D model of the cis-cis isomer based on its known stereochemistry. wikipedia.org Following this, MD simulations could be employed to explore its conformational landscape in an aqueous environment. Such simulations would reveal the range of shapes the molecule can adopt, the flexibility of the central ester-containing chain, and the preferred spatial relationship between the two positively charged ends. It is hypothesized that the specific stereochemistry of the cis-cis isomer imposes conformational constraints that result in a different predominant three-dimensional shape compared to the more potent trans-trans and cis-trans isomers. MD simulations could quantify these conformational preferences and the energy barriers between different states, providing a molecular-level explanation for its distinct pharmacological properties. researchgate.net
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Charge Distribution
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights that are not accessible through classical modeling methods. nih.govresearchgate.net These calculations can determine the distribution of electric charge within a molecule, its reactivity, and the nature of its chemical bonds.
Applying quantum chemical calculations to this compound would allow for the determination of several key parameters. The electrostatic potential surface could be mapped, visualizing the positive and negative regions of the molecule. This is particularly relevant for understanding its interaction with the negatively charged residues within the binding pockets of receptors and enzymes.
Furthermore, calculations can provide precise partial atomic charges for the atoms in the ester linkages and the quaternary nitrogens. The magnitude of the positive charge on the carbonyl carbon of the ester groups is a critical determinant of their susceptibility to nucleophilic attack during hydrolysis by cholinesterases. Theoretical calculations could explore whether the electronic structure of the cis-cis isomer renders these ester bonds less reactive than those in the other isomers, contributing to its observed slow metabolism. These computational approaches have been successfully applied to elucidate the structure and reactivity of other complex molecules. nih.govresearchgate.net
In Silico Prediction of Receptor Binding Affinities and Stereoisomer Selectivity
The cis-cis isomer of mivacurium (B34715) is estimated to have approximately one-tenth the neuromuscular blocking potency of the trans-trans and cis-trans isomers, which suggests a significantly lower binding affinity for the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. fda.govwikipedia.org In silico methods, particularly molecular docking, are widely used to predict and analyze the binding of ligands to protein targets. nih.govresearchgate.netresearchgate.net
To investigate the stereoisomer selectivity, a computational study would typically involve docking all three mivacurium isomers into a structural model of the nAChR. The nAChR possesses two non-identical ligand binding sites located at the interfaces between the α-δ and α-ε subunits. nih.govopenanesthesia.org Computational docking would place each isomer into these binding sites and calculate a scoring function to estimate the binding affinity.
It is hypothesized that the specific three-dimensional conformation of this compound, as determined by its stereochemistry, leads to a less favorable interaction with the nAChR binding pocket. Docking simulations could reveal that the cis-cis isomer experiences steric clashes or is unable to achieve the optimal geometry for crucial non-covalent interactions (such as cation-π stacking with aromatic amino acid residues and hydrogen bonds) that stabilize the binding of the more potent isomers. nih.gov This would result in a poorer (less negative) calculated binding energy, consistent with its lower observed potency. Such ensemble-based virtual screening and molecular dynamics approaches have been effectively used to discover and investigate the binding modes of other nAChR ligands. researchgate.net
Computational Analysis of Enzyme-Substrate Interactions for PChE and this compound
The profound difference in the elimination half-life of this compound compared to its isomers is primarily due to its much slower rate of hydrolysis by plasma cholinesterase (PChE), also known as butyrylcholinesterase (BChE). ekb.egnih.gov Computational analysis can provide a structural hypothesis for this difference in metabolic stability.
Using molecular docking and MD simulations, the interaction between this compound and the active site of BChE can be modeled. nih.gov The active site of BChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of amino acids (Serine, Histidine, and Glutamate). nih.govuiuc.edu For hydrolysis to occur, the ester linkage of the substrate must be positioned precisely for the catalytic serine to attack the carbonyl carbon.
Computational simulations would likely show that the conformation of the cis-cis isomer results in a suboptimal fit within the BChE active site. This poor fit could increase the distance between its ester groups and the catalytic triad or force the substrate into a strained orientation, thereby raising the energy barrier for hydrolysis. MD simulations have been used to reveal the mechanisms by which certain mutations in the BChE gene lead to a "silent" phenotype with no ability to metabolize substrates like mivacurium, demonstrating the power of these techniques to link structure to catalytic function. uiuc.eduresearchgate.net A similar approach would illuminate why the native enzyme is so inefficient at hydrolyzing the cis-cis isomer specifically.
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation for Stereoisomer Disposition
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. dntb.gov.uayoutube.com These models are constructed using physiological parameters (like organ volumes and blood flow rates) and drug-specific information (like metabolic clearance rates). cambridge.orgmdpi.com PBPK models are particularly valuable for understanding the pharmacokinetic behavior of different stereoisomers. cambridge.org
For mivacurium, a whole-body PBPK model can be constructed to describe the disposition of the three separate isomers. cambridge.orgkuleuven.benih.gov The model would incorporate the distinct in vivo clearance rates for each isomer. The high clearance of the trans-trans and cis-trans isomers is modeled as a rapid hydrolysis by PChE in the blood compartment. In contrast, the much lower clearance of the cis-cis isomer is a key parameter that distinguishes its behavior in the model. fda.gov The clearance of the cis-cis isomer is not as dependent on plasma cholinesterase. fda.govfda.gov
The table below summarizes the distinct pharmacokinetic parameters of the three mivacurium stereoisomers in healthy adults, which form the essential input data for PBPK simulations.
Data derived from a study in healthy adult male patients. Values are presented as mean ± standard deviation. nih.gov
Advanced Analytical Methodologies for Stereoisomer Research
Stereospecific Chromatographic Techniques for High-Resolution Separation and Quantification of Mivacurium (B34715) Isomers (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of mivacurium isomers from biological matrices, primarily human plasma. cambridge.orgnih.gov These methods are designed to be stereospecific, allowing for the individual measurement of the trans-trans, cis-trans, and cis-cis isomers. nih.govresearchgate.net
Several studies have detailed the use of reversed-phase HPLC coupled with fluorometric detection. nih.govresearchgate.netnih.gov A common approach involves isolating the isomers from plasma using solid-phase extraction (SPE) with C18 and anion-exchange cartridges. researchgate.net The chromatographic separation is then typically achieved on a C18 column, such as a LiChrosphere 60 RP Select B column. researchgate.netresearchgate.net An ion-pairing agent, like octanesulfonic acid, is often included in the mobile phase, which usually consists of an acetonitrile-water mixture, to improve the separation of the charged quaternary amine isomers. oup.com
Fluorometric detection is highly sensitive for these compounds. researchgate.net Excitation and emission wavelengths are optimized for maximum sensitivity, with reported values around 202-231 nm for excitation and 315-320 nm for emission. researchgate.netoup.com These HPLC methods have demonstrated excellent linearity, accuracy, and precision, with lower limits of quantification (LOQ) as low as 5 ng/mL for each isomer, which is sufficient for pharmacokinetic studies. cambridge.orgnih.gov
Table 1: HPLC Methods for Mivacurium Isomer Analysis
| Technique | Sample Preparation | Column | Mobile Phase | Detection | LOQ | Reference |
|---|---|---|---|---|---|---|
| HPLC | Liquid-liquid extraction | Not Specified | Not Specified | Fluorometric | 5 ng/mL | cambridge.org |
| HPLC | Solid-phase extraction (C18 and anion-exchange) | LiChrosphere 60 RP Select B | Acetonitrile-water (4:6, v/v) with 0.005 M octanesulfonic acid | Fluorometric (Ex: 202 nm, Em: 320 nm) | 3.9-15.6 ng/mL | nih.govresearchgate.net |
| HPLC | Solid-phase extraction | Not Specified | Not Specified | Fluorometric (Ex: 280 nm, Em: 325 nm) | 50 ng/mL | nih.gov |
| HPLC | Protein precipitation followed by SPE | Lichrospher 60 RP-Select B | Acetonitrile/0.005M octanesulfonic acid gradient | Fluorometric (Ex: 231 nm, Em: 315 nm) | Not Specified | oup.com |
Mass Spectrometric Approaches for Isomer Identification and Comprehensive Metabolic Profiling
While HPLC with fluorescence detection is excellent for quantification, mass spectrometry (MS) provides unequivocal identification and structural information, which is vital for metabolic profiling. oup.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for the confirmation of mivacurium and its metabolites in various biological samples. researchgate.netoup.com
The process typically involves sample cleanup using protein precipitation with acetonitrile, followed by solid-phase extraction. oup.com The extracts are then analyzed by LC-MS/MS. Electrospray ionization (ESI) is a common ionization technique for these charged, high-molecular-weight compounds. researchgate.net Full-scan mass spectra show the molecular ions, while MS/MS spectra provide characteristic fragmentation patterns for each isomer and their metabolites, confirming their identity. researchgate.netoup.com
Metabolic profiling studies have identified a quaternary alcohol and a quaternary monoester as the primary metabolites of mivacurium, resulting from enzymatic hydrolysis. medicines.org.uk The cis-trans isomer is exclusively converted to the cis monoester and trans alcohol, whereas the trans-trans and cis-cis isomers only yield metabolites in the trans and cis configurations, respectively. researchgate.netnih.gov
Table 2: Mass Spectrometry in Mivacurium Analysis
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-ESI-MS | Confirmation of mivacurium and metabolites | Full-scan MS shows molecular ions; MS/MS provides characteristic fragments. | researchgate.net |
| LC-MS/MS | Screening and confirmation of mivacurium and metabolites | Used for unequivocal identification in forensic and clinical samples. Baseline separation of isomers was not achieved under these specific MS conditions. | oup.com |
Biophysical Techniques for Direct Ligand-Receptor Interaction Studies
The primary mechanism of action for mivacurium involves competitive binding to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine (B1216132). fda.govmedicines.org.uk Biophysical techniques are essential for directly studying these ligand-receptor interactions. While specific studies detailing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for cis-cis-mivacurium are not prevalent in the searched literature, the principles of these techniques are applicable.
These methods would allow for the determination of binding affinities (Kd), association rates (kon), and dissociation rates (koff) for each individual isomer with nicotinic acetylcholine receptors. This data would provide a molecular basis for the observed differences in potency, where the trans-trans and cis-trans isomers are significantly more potent than the cis-cis isomer. nih.gov The study of receptor-ligand binding is crucial for understanding the pharmacodynamics of these agents. google.com
In Vitro-In Vivo Correlation (IVIVC) Methodologies for Stereoisomer Kinetics
In Vitro-In Vivo Correlation (IVIVC) aims to establish a predictive relationship between in vitro properties and in vivo performance. ualberta.ca For mivacurium, a key in vitro property is its rate of hydrolysis by plasma cholinesterase, which is the primary route of its inactivation. medicines.org.uk
Studies have investigated the in vitro degradation of each mivacurium isomer in human plasma. researchgate.netnih.gov These studies revealed significant stereoselectivity in hydrolysis. The rates of disappearance for the potent trans-trans and cis-trans isomers are very rapid, with mean in vitro half-lives of less than a minute. researchgate.netnih.gov In stark contrast, the cis-cis isomer is hydrolyzed much more slowly, with a mean in vitro rate of disappearance of 0.0106 min⁻¹. researchgate.netnih.gov
This slow in vitro breakdown of the cis-cis isomer correlates with its much longer elimination half-life observed in vivo (approximately 53 minutes), compared to the short half-lives of the other two isomers (around 2 minutes). nih.gov This demonstrates a strong IVIVC for the metabolic kinetics of mivacurium stereoisomers, where the in vitro enzymatic degradation pattern directly informs the in vivo pharmacokinetic behavior. researchgate.net
Table 3: In Vitro vs. In Vivo Kinetics of Mivacurium Isomers
| Isomer | Mean In Vitro Rate of Disappearance (min⁻¹) | Mean In Vivo Elimination Half-Life (min) | Reference |
|---|---|---|---|
| trans-trans | 0.803 | 1.9 ± 0.7 | nih.govresearchgate.netnih.gov |
| cis-trans | 0.921 | 1.8 ± 1.1 | nih.govresearchgate.netnih.gov |
| cis-cis | 0.0106 | 52.9 ± 19.8 | nih.govresearchgate.netnih.gov |
Development of Novel Assays for Stereoisomer-Specific Enzyme Activity
The rapid hydrolysis of the active isomers of mivacurium is catalyzed by butyrylcholinesterase (BChE), also known as plasma cholinesterase. nih.gov The development of assays to measure stereoisomer-specific enzyme activity is crucial for understanding the drug's metabolism.
In vitro studies have confirmed that mivacurium is metabolized significantly by BChE, but only minimally by acetylcholinesterase (AChE). nih.gov These assays typically involve incubating individual isomers in solutions containing the purified enzyme or in human plasma and measuring the rate of disappearance of the parent compound using the stereospecific HPLC methods described earlier. researchgate.netnih.govnih.gov
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize cis-cis-Mivacurium with high stereochemical purity?
- Methodological Answer :
- Use chiral chromatography (e.g., HPLC with polysaccharide-based columns) to isolate the cis-cis isomer from diastereomeric mixtures. Optimize mobile phases (e.g., hexane/ethanol with 0.1% diethylamine) to enhance resolution .
- Confirm stereochemistry via NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for absolute configuration validation. Report purity metrics (e.g., ≥95% by area under the curve) and provide full experimental protocols, including solvent sources and equipment specifications, to ensure reproducibility .
Q. What in vitro assays are appropriate for evaluating the neuromuscular blocking activity of this compound?
- Methodological Answer :
- Conduct isolated tissue bath experiments using rodent phrenic nerve-hemidiaphragm preparations. Measure twitch tension suppression via force transducers, and generate concentration-response curves using cumulative dosing (e.g., 10 nM–100 µM). Normalize data to baseline twitch amplitude and calculate EC₅₀ values .
- Include controls for assay validity: positive controls (e.g., rocuronium) and vehicle controls to rule out solvent effects. Document temperature, oxygenation, and buffer composition to align with established protocols .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the hemodynamic effects of this compound across preclinical models?
- Methodological Answer :
- Systematic Variable Control : Standardize anesthesia protocols (e.g., inhaled vs. intravenous anesthetics) and hemodynamic monitoring methods (e.g., invasive arterial pressure vs. Doppler flowmetry) to isolate drug-specific effects .
- Meta-Analysis : Pool data from disparate studies using PRISMA guidelines. Apply heterogeneity tests (e.g., I² statistic) to identify confounding variables (e.g., species-specific histamine release profiles) and adjust models for covariates like baseline blood pressure .
Q. What statistical approaches are most robust for analyzing variability in the onset and duration of action of this compound in human trials?
- Methodological Answer :
- Use mixed-effects models to account for inter-individual variability (e.g., age, renal function). Include random effects for subject-specific responses and fixed effects for dosing regimens .
- Apply time-to-event analysis (e.g., Kaplan-Meier curves) for duration of action, censoring data at reintubation or rescue medication administration. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Q. How can computational modeling clarify the mechanism of action of this compound at nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Perform molecular dynamics simulations using high-resolution nAChR structures (e.g., α1₂β1δε Torpedo receptor). Parameterize force fields with quantum mechanical data for the cis-cis isomer’s electrostatic potential .
- Validate models via electrophysiology (e.g., patch-clamp recordings of receptor currents) and correlate binding free energies with experimental EC₅₀ values. Use PyMol or VMD for visualization and trajectory analysis .
Data Contradiction Analysis
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
- Investigate pharmacokinetic-pharmacodynamic (PK/PD) mismatches : Measure plasma protein binding (e.g., equilibrium dialysis) and tissue distribution (e.g., LC-MS/MS in muscle biopsies) to assess bioavailability .
- Conduct allosteric modulation studies to test for endogenous inhibitors (e.g., magnesium ions) in vivo that may reduce potency. Use knock-out animal models to isolate pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
